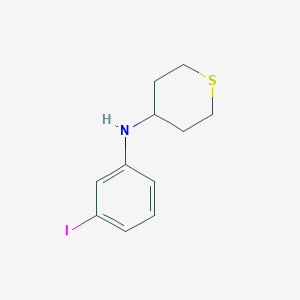

N-(3-iodophenyl)thian-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14INS |

|---|---|

Molecular Weight |

319.21 g/mol |

IUPAC Name |

N-(3-iodophenyl)thian-4-amine |

InChI |

InChI=1S/C11H14INS/c12-9-2-1-3-11(8-9)13-10-4-6-14-7-5-10/h1-3,8,10,13H,4-7H2 |

InChI Key |

QOMUGNODSXFLCD-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCCC1NC2=CC(=CC=C2)I |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N 3 Iodophenyl Thian 4 Amine and Analogues

Direct Synthesis Approaches to N-(3-iodophenyl)thian-4-amine

Direct synthesis methods aim to construct the target molecule in the final steps by coupling the two main fragments: the 3-iodophenyl group and the thian-4-amine unit.

Two principal conventional methods for the synthesis of N-aryl amines are widely applicable for the preparation of this compound: palladium-catalyzed Buchwald-Hartwig amination and reductive amination.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. organic-chemistry.org This reaction typically involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.orgrsc.orgresearchgate.net For the synthesis of this compound, this would involve the reaction of thian-4-amine with an aryl halide such as 1,3-diiodobenzene (B1666199) or 1-bromo-3-iodobenzene. The choice of ligand (e.g., BINAP, P(t-Bu)₃) and base (e.g., NaOt-Bu, Cs₂CO₃) is critical for achieving high yields. organic-chemistry.orgorganic-chemistry.org This method is valued for its functional group tolerance and broad substrate scope. organic-chemistry.org

Reductive amination offers a complementary route, particularly valuable in pharmaceutical synthesis. acs.org This two-step, one-pot process involves the initial reaction of a ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com To synthesize this compound, thian-4-one is reacted with 3-iodoaniline (B1194756). researchgate.net A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough not to reduce the starting ketone but will readily reduce the intermediate iminium ion. masterorganicchemistry.comcsic.es

| Method | Amine Source | Aryl Source | Key Reagents | Typical Solvents |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Thian-4-amine | 1-Bromo-3-iodobenzene | Pd Catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., XPhos), Base (e.g., Cs₂CO₃) | Toluene, Dioxane |

| Reductive Amination | 3-Iodoaniline | Thian-4-one | Reducing Agent (e.g., NaBH(OAc)₃), Acid catalyst (optional) | Dichloroethane (DCE), Tetrahydrofuran (THF) |

The parent molecule, this compound, is achiral. However, the development of enantioselective and stereoselective methods is crucial for the synthesis of chiral analogues, which may possess unique biological activities. Chirality can be introduced by substitution on the thian ring, creating one or more stereocenters.

The asymmetric synthesis of chiral amines is a well-developed field, with catalytic asymmetric hydrogenation of imines being a premier method. nih.govacs.org For analogues of this compound, a substituted chiral thian-4-one could be condensed with 3-iodoaniline to form a prochiral imine. Subsequent asymmetric hydrogenation using a chiral transition metal catalyst (e.g., Iridium or Rhodium complexes with chiral phosphine ligands) would yield the chiral amine with high enantioselectivity. acs.org

Another powerful strategy involves the nucleophilic addition of organometallic reagents to chiral N-sulfinyl imines. wiley-vch.de A chiral sulfinamide auxiliary, such as tert-butanesulfinamide, can be condensed with a substituted thian-4-one to form a chiral N-sulfinyl imine. Diastereoselective addition of a nucleophile, followed by removal of the auxiliary group, provides access to α-branched chiral amines. wiley-vch.denih.gov These methods allow for precise control over the stereochemistry of analogues.

For analogues with multiple substituents on the thian ring, diastereoselective approaches are critical. For instance, the synthesis of substituted 2,6-diarylthian-4-ones often yields specific cis/trans isomers depending on the reaction conditions, which can then be converted to the corresponding amines while retaining the ring's stereochemistry. researchgate.netbeilstein-journals.orgnih.gov

Strategies for the Construction of the Thian-4-amine Scaffold

The construction of the thian-4-one ring system can be achieved through various cyclization reactions. One common approach involves the double Michael addition of a sulfide (B99878) source, like sodium sulfide, to an appropriate α,β-unsaturated dienone or its equivalent.

A well-established method is the condensation of a β-ketoester with an aldehyde followed by a cyclization-decarboxylation sequence. More modern approaches include Prins-type cyclizations, although these are more commonly reported for the analogous tetrahydropyran-4-ones. rsc.orgnih.govresearchgate.net For the sulfur-containing ring, a thionium-ene cyclization provides an efficient route to substituted tetrahydrothiopyrans, which can be subsequently oxidized to the ketone. organic-chemistry.org For example, the reaction between divinyl ketone and hydrogen sulfide in the presence of a base can yield tetrahydro-4H-thiopyran-4-one. Other strategies involve the Dieckmann condensation of appropriate diesters followed by hydrolysis and decarboxylation.

| Cyclization Strategy | Key Precursors | Reaction Type | Product |

|---|---|---|---|

| Double Michael Addition | Divinyl ketone, Hydrogen sulfide | Conjugate Addition / Cyclization | Thian-4-one |

| Thionium-Ene Cyclization | Aldehyde, 5-methylhex-4-ene-1-thiol | (3,5)-Thionium-ene reaction | Substituted Tetrahydrothiopyran |

| (4+2) Cyclization | Phenacyl bromide analogues | Cyclization using sulfur's nucleophilicity | Substituted Thian-4-one |

Once thian-4-one is synthesized, it serves as a direct precursor to the unsubstituted thian-4-amine scaffold. Reductive amination using ammonia (B1221849) or a protected ammonia equivalent is the most direct method. d-nb.info The reaction of thian-4-one with ammonia generates an intermediate imine, which is reduced to the primary amine, thian-4-amine. Due to the volatility of ammonia and the potential for side reactions, precursors like ammonium (B1175870) acetate (B1210297) or hydroxylamine (B1172632) are sometimes used, followed by reduction. Catalytic hydrogenation over a metal catalyst (e.g., Raney Nickel, Palladium) under an atmosphere of ammonia and hydrogen is also a viable and scalable method.

Incorporating the Iodophenyl Functionality

The regioselective introduction of the iodine atom at the meta-position of the phenyl ring is a critical step. The most reliable and common strategy is to begin with a starting material that already contains the iodo-substituent in the correct position.

Using 3-iodoaniline as a starting material in a reductive amination with thian-4-one is a highly convergent approach that directly yields the final product. researchgate.net This method ensures that the iodine is unambiguously located at the 3-position. Similarly, in a Buchwald-Hartwig coupling, using an aryl halide like 1-bromo-3-iodobenzene or 1,3-diiodobenzene with thian-4-amine provides excellent regiocontrol. organic-chemistry.orgresearchgate.net

Alternative strategies, such as the direct iodination of N-phenylthian-4-amine, are generally less favorable. Electrophilic aromatic substitution on an aniline (B41778) derivative typically directs incoming electrophiles to the ortho and para positions due to the activating, ortho-para directing nature of the amino group. Achieving meta-iodination would require more complex, multi-step procedures involving directing groups, making it a less efficient strategy compared to using a pre-iodinated starting material.

Halogenation Strategies for Phenyl Rings

The introduction of an iodine atom at the meta-position of a substituted benzene (B151609) ring is a critical step in the synthesis of this compound. The choice of strategy depends on the starting material and the desired regioselectivity.

Arylamines are highly reactive toward electrophilic aromatic substitution, which can make direct halogenation challenging to control. libretexts.orglibretexts.org The strong activating nature of the amino group (-NH₂) directs incoming electrophiles to the ortho and para positions and can often lead to multiple halogenations. libretexts.org To achieve mono-iodination at the desired meta-position, indirect methods are often preferred.

One common strategy involves the diazotization of an appropriate aminobenzene followed by a Sandmeyer-type reaction. For instance, starting from 3-nitroaniline, the nitro group can be reduced to an amine, the resulting amine is then diazotized using nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. Subsequent treatment with an iodide source, such as potassium iodide (KI), yields the desired 3-iodoaniline.

Another approach is to moderate the activating effect of the amine. The amino group can be protected, for example as an acetanilide. This reduces its activating influence and increases steric hindrance at the ortho positions, although it remains an ortho-, para-director.

For direct iodination, reagents that provide a more electrophilic iodine source, such as iodine monochloride (ICl), can be effective for aromatic rings with less powerful activating groups. libretexts.org However, for highly activated rings like aniline, controlling the reaction to prevent overreaction remains a significant challenge. libretexts.org

Cross-Coupling Methodologies for Aryl-Nitrogen Bond Formation

The formation of the C(aryl)-N bond is arguably the most crucial step in the synthesis of this compound. Transition-metal-catalyzed cross-coupling reactions are the state-of-the-art methods for this transformation, offering high efficiency and broad functional group tolerance. The two most prominent methodologies are copper-catalyzed and palladium-catalyzed aminations.

Copper-catalyzed N-arylation, historically known as the Ullmann condensation or Goldberg reaction, is a well-established method for forming aryl-nitrogen bonds. wikipedia.orgnih.gov The reaction typically involves the coupling of an aryl halide with an amine, amide, or nitrogen-containing heterocycle. wiley.comresearchgate.net Traditional Ullmann conditions are often harsh, requiring high temperatures (frequently over 200°C), polar aprotic solvents like DMF or nitrobenzene, and stoichiometric amounts of copper powder or copper(I) salts. wikipedia.orgnbu.ac.in

Modern advancements have led to significantly milder reaction conditions. The key innovation has been the introduction of ligands that stabilize the copper catalyst and facilitate the catalytic cycle. researchgate.net Ligands such as diamines and amino acids (e.g., L-proline) have proven effective in promoting the reaction at lower temperatures (60-90°C) and with catalytic amounts of copper. thieme-connect.comfrontiersin.org The reaction is believed to proceed via a Cu(I) amido intermediate which then reacts with the aryl halide. nih.gov For the synthesis of this compound, this would involve reacting 1,3-diiodobenzene or 3-bromoiodobenzene with thian-4-amine in the presence of a copper catalyst and a suitable ligand. Aryl iodides are generally more reactive than aryl bromides or chlorides in these couplings. wikipedia.org

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Application |

| CuI | L-proline | K₂CO₃ | DMSO | 60 | N-Arylation of aliphatic amines with aryl iodides. thieme-connect.com |

| CuI | None | K₂CO₃ | Deep Eutectic Solvent | 60-100 | N-Arylation of aliphatic and aromatic amines with aryl halides. nih.govfrontiersin.org |

| CuI | Prolinamide | K₃PO₄ | Water | RT-110 | N-Arylation of various amines with aryl halides in aqueous media. organic-chemistry.org |

| Copper Powder | None | None | Water | 100 | N-Arylation of aryl halides with aqueous primary amines. organic-chemistry.org |

This table presents representative examples of copper-catalyzed amination systems.

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. wikipedia.orgsnnu.edu.cn It has become a cornerstone of modern synthetic chemistry due to its broad substrate scope, excellent functional group tolerance, and generally mild reaction conditions, often supplanting the harsher Ullmann-type reactions. nbu.ac.inwikipedia.org

The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is critical to the success of the reaction. mit.edu Early systems used monodentate phosphine ligands like P(o-tolyl)₃, but the development of bulky, electron-rich monodentate and bidentate phosphine ligands (e.g., BINAP, Xantphos, and specialized Buchwald ligands) has dramatically expanded the reaction's utility, allowing for the coupling of a vast range of aryl halides (including chlorides) with primary and secondary amines. wikipedia.orgmit.eduorganic-chemistry.orgnih.gov Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K₃PO₄) are typically employed. nih.govnih.gov

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Application |

| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 70-100 | Coupling of primary and secondary amines with aryl bromides/iodides. mit.edu |

| Pd(OAc)₂ | P(o-tolyl)₃ | NaOtBu | Toluene | 100 | Coupling of secondary amines with aryl bromides. snnu.edu.cn |

| [Pd(crotyl)Cl]₂ | BippyPhos | KOtBu | Water/THF | 60 | N-Arylation of aliphatic amines in aqueous micellar conditions. nih.gov |

| PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | Reflux | Synthesis of N-arylpyrimidin-2-amine derivatives. nih.gov |

| Pd(OAc)₂ | KPhos | KOH | Water/Toluene | 100 | Amination of aryl halides with aqueous ammonia. unimi.it |

This table presents representative examples of palladium-catalyzed amination systems.

Advanced Synthetic Techniques

Beyond classical solution-phase cross-coupling, advanced methodologies offer alternative and efficient routes for the synthesis of this compound analogues, particularly for library generation and exploring novel reaction pathways.

Solid-phase organic synthesis (SPOS) provides a powerful platform for the preparation of compound libraries. researchgate.netmdpi.com In this technique, a substrate is covalently attached to an insoluble polymer support (resin) via a linker. thieme-connect.com The substrate is then chemically modified through a series of reactions. A key advantage is the ease of purification; excess reagents and by-products are simply washed away from the resin-bound product. In the final step, the target molecule is cleaved from the support. thieme-connect.com

For the synthesis of analogues of this compound, one could envision several solid-phase approaches. For example, various amines could be immobilized on a resin and subsequently subjected to Buchwald-Hartwig coupling with a solution-phase aryl iodide, such as 1-bromo-3-iodobenzene. mdpi.com Alternatively, an aryl halide could be attached to the resin and then reacted with a series of amines in solution. dtu.dk The choice of linker is crucial, as it must be stable to the cross-coupling conditions (e.g., strong base, elevated temperatures) but cleavable under specific, orthogonal conditions at the end of the synthesis. thieme-connect.com This methodology is highly amenable to automation and the "split-and-mix" strategy for generating large, diverse libraries of related compounds. mdpi.com

Hypervalent iodine reagents have emerged as versatile and environmentally benign reagents in modern organic synthesis. benthamdirect.comresearchgate.net These compounds, in which an iodine atom formally exists in a higher oxidation state (typically +3 or +5), act as powerful oxidants and can mediate a wide range of transformations, including the formation of carbon-nitrogen bonds, often under metal-free conditions. benthamdirect.comrsc.org

One major application is in the oxidative coupling of amines. Reagents like phenyliodine diacetate (PIDA) or phenyliodine bis(trifluoroacetate) (PIFA) can facilitate intramolecular C-H amination to form heterocyclic structures. rsc.org In the context of intermolecular reactions, diaryliodonium salts can serve as electrophilic arylating agents for amines, often in conjunction with a copper catalyst. Furthermore, hypervalent iodine reagents can be used to generate reactive nitrogen intermediates, such as nitrenes, which can then undergo C-N bond formation. researchgate.net While a direct synthesis of this compound using only hypervalent iodine chemistry is not straightforward, these reagents provide powerful tools for creating analogues or for steps within a larger synthetic sequence, offering pathways that avoid the use of transition metals. benthamdirect.comnih.gov

Photoredox Catalysis in C-H Arylation for Related Systems

Visible-light photoredox catalysis has surfaced as a powerful and sustainable strategy for the formation of carbon-carbon bonds, offering a mild alternative to traditional, often harsh, synthetic methods. nih.govnih.gov This approach has been successfully applied to the direct C-H functionalization of saturated heterocyclic cores, which are prevalent motifs in medicinally relevant molecules. princeton.edu The functionalization of saturated heterocycles, such as piperidines, pyrrolidines, and tetrahydrothiophenes—systems analogous to the thian scaffold—has been achieved through the synergistic combination of a photocatalyst with another catalytic system, often involving transition metals like nickel or copper. nih.govresearchgate.netrsc.org

The fundamental principle of this methodology involves the generation of a highly reactive radical intermediate from the saturated heterocycle through a single electron transfer (SET) process initiated by a photoexcited catalyst. rsc.org This radical can then engage with an aryl coupling partner. Dual catalytic systems have proven particularly effective. For instance, a combination of a photoredox catalyst and a nickel catalyst can facilitate the direct C-H, C-X coupling of α-amino C-H bonds with aryl halides. researchgate.net In this process, the photocatalyst is responsible for generating the α-amino radical, while the nickel catalyst mediates the cross-coupling with the aryl halide. nih.govresearchgate.net

The reaction mechanism typically begins with the visible-light excitation of the photocatalyst. The excited-state photocatalyst can then engage in either an oxidative or reductive quenching cycle. In the context of C-H arylation of saturated aza-heterocycles, an oxidative quenching pathway is common. The excited photocatalyst is reduced by the amine, generating an α-amino radical. This radical species is then intercepted by a nickel(I) or nickel(0) species, formed in a concurrent catalytic cycle, to generate a nickel(II) intermediate. Reductive elimination from this intermediate then furnishes the arylated product and regenerates the active nickel catalyst. nih.gov

A variety of photocatalysts have been employed, including iridium and ruthenium complexes, as well as metal-free organic dyes like eosin (B541160) Y and 10-phenylphenothiazine (PTH). nih.govrsc.orgbeilstein-journals.org The choice of photocatalyst, transition metal co-catalyst, and arylating agent (e.g., aryl halides, diazonium salts, or arylboronic acids) allows for a broad substrate scope and functional group tolerance under mild reaction conditions. researchgate.netbeilstein-journals.orgnih.govorganic-chemistry.org

The application of photoredox catalysis extends to various saturated heterocycles. For example, the α-arylation of N-aryl tetrahydroisoquinolines has been achieved using a dual system of an iridium photocatalyst and a chiral copper catalyst with arylboronic acids. beilstein-journals.org Similarly, the C-H functionalization of pyrrolidines and piperidines with aryl halides has been demonstrated using a nickel and photoredox dual catalytic system. nih.gov Notably, these methods often exhibit high regioselectivity for the α-position to the heteroatom. researchgate.net The direct functionalization of the strong C2-H bond in various heterocycles can be achieved through metallaphotoredox decatungstate-mediated arylation. princeton.edu

The versatility of this approach is highlighted by the successful late-stage functionalization of complex molecules, demonstrating its potential in medicinal chemistry and drug discovery programs. princeton.eduresearchgate.net

Below is a table summarizing selected examples of photoredox-catalyzed C-H arylation of saturated heterocycles related to the thian-4-amine core.

| Heterocycle | Arylating Agent | Photocatalyst | Co-catalyst/Ligand | Solvent | Yield (%) |

| N-Phenylpyrrolidine | 4-Bromobenzonitrile | Ir(ppy)₃ | NiBr₂·glyme / dtbbpy | DMF | 95 |

| N-Phenylpiperidine | 4-Bromotoluene | Ir(ppy)₃ | NiBr₂·glyme / dtbbpy | DMF | 88 |

| Tetrahydrothiophene | 4-Bromobenzonitrile | Benzaldehyde (photosensitizer) | NiBr₂·glyme / dtbbpy | DMA | 55 |

| N-Boc-piperidine | 4-Iodobenzonitrile | Not specified (decatungstate-mediated) | Ni(glyme)Cl₂ / dtbbpy | Acetone | 85 |

| N-Aryl-tetrahydroisoquinoline | Phenylboronic acid | [Ir(ppy)₂(dtbbpy)]PF₆ | CuBr / Ph-PyBox | CH₃CN | 94 |

Chemical Reactivity and Mechanistic Investigations of N 3 Iodophenyl Thian 4 Amine Derivatives

Reactivity of the Thian-4-amine Core

The reactivity of the thian-4-amine core is centered around the nucleophilicity of the secondary amine and the presence of the sulfur heteroatom within the six-membered ring.

The nitrogen atom of the secondary amine in the thian-4-amine core possesses a lone pair of electrons, rendering it nucleophilic. This allows it to participate in a wide array of bond-forming reactions with suitable electrophiles. Common transformations include N-alkylation and N-acylation. For instance, direct catalytic enantioselective N-acylation is a challenging transformation due to the strong nucleophilicity of amines, which can lead to significant uncatalyzed background reactions. rsc.org However, methods have been developed for the N-acylation of various amines. rsc.org The amine group can also act as a nucleophile in substitution reactions, displacing leaving groups from other molecules. cas.cn For example, the synthesis of α-amino ketones can be achieved through the nucleophilic displacement of a bromide from an α-bromo ketone by an amine. organic-chemistry.org

While the amine is primarily nucleophilic, the thian ring itself can undergo transformations initiated by electrophilic attack, particularly at the sulfur atom. Oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfonium (B1226848) salt generates a good leaving group or activates adjacent positions for further reactions. nih.gov

Cysteine sulfenic acids, which contain a sulfur atom, exhibit both nucleophilic and electrophilic properties. nih.gov The electrophilic sulfur atom in a sulfenic acid can be attacked by various nucleophiles, including amines. nih.gov Although the thian sulfur is a sulfide, its oxidation to a sulfoxide can induce electrophilicity at the sulfur center, making it susceptible to attack by nucleophiles. nih.gov

Furthermore, the sulfur atom can participate in reactions that lead to ring-opening or rearrangement. The bond energy of a carbon-sulfur bond (e.g., CH3-SH at 74 kcal/mol) is lower than that of a carbon-oxygen bond (e.g., CH3-OH at 92.3 kcal/mol), which can facilitate C-S bond cleavage under certain conditions. cas.cn The activation of sulfoxides with electrophiles can lead to Pummerer-type reactions, where the sulfur atom facilitates the functionalization of the adjacent carbon atom. nih.gov In some systems, the interaction between amines and elemental sulfur can lead to the formation of various thioamides or other sulfur-containing heterocyclic compounds under metal-free conditions. acs.org

Transformations Involving the Iodophenyl Moiety

The iodophenyl group is an exceptionally useful functional group in synthetic chemistry, primarily serving as an electrophilic partner in a multitude of transition metal-catalyzed cross-coupling reactions. eie.gr The carbon-iodine bond is relatively weak, making it highly susceptible to oxidative addition to low-valent transition metal centers, which is often the initial step in catalytic cycles. researchgate.net

Aryl iodides are premier substrates for transition metal-catalyzed reactions due to their high reactivity compared to the corresponding bromides and chlorides. researchgate.netnih.gov This allows for a broad range of transformations to be carried out, often under mild conditions and with low catalyst loadings. eie.gr

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between aryl halides and organoboron compounds. libretexts.org The reaction involving the N-(3-iodophenyl)thian-4-amine scaffold would couple an organoboron reagent at the 3-position of the phenyl ring. Palladium complexes are the most common catalysts, and their efficacy is highly dependent on the choice of ligands, base, and solvent. libretexts.org

Research has shown that electron-donating phosphine (B1218219) ligands enhance the reactivity and stability of palladium catalysts. libretexts.org For aryl iodides, catalyst systems based on biarylphosphine ligands have proven effective for reactions with a variety of boronic acids. researchgate.net The choice of base is also critical, with weak bases like potassium carbonate (K2CO3) and potassium phosphate (B84403) (K3PO4) often being effective. libretexts.org Mechanistic studies have revealed that iodide byproducts, such as sodium iodide (NaI), can have a significant inhibitory effect on these reactions; switching to a solvent system where the iodide byproduct is insoluble can restore reaction efficiency. researchgate.net In some cases, amine-catalyzed, metal-free Suzuki-Miyaura reactions have been developed, which can be advantageous for avoiding transition metal contamination in the final products. rsc.org

| Catalyst System (mol%) | Boronic Acid | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(dppf)Cl2 (3%) | Phenylboronic acid | Na2CO3 | DME/H2O | 80 | High | rsc.org |

| Pd(PPh3)4 (3%) | Phenylboronic acid | K2CO3 | Toluene/H2O | 100 | 95 | researchgate.net |

| Pd2(dba)3 (1%) / SPhos (2%) | Arylboronic acid | K3PO4 | Toluene/H2O | RT | >95 | libretexts.org |

| [Pd(cinnamyl)Cl]2 (0.5%) / BrettPhos (1.2%) | Arylboronic acid | K3PO4 | t-Amyl-OH | 100 | High | researchgate.net |

Beyond the Suzuki-Miyaura reaction, the iodophenyl moiety of this compound is an excellent substrate for a variety of other important transition metal-catalyzed transformations.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond between an aryl halide and an amine. researchgate.netnih.gov The high reactivity of aryl iodides allows these couplings to proceed with a wide range of primary and secondary amines, including those that are weakly nucleophilic. nih.gov Catalyst systems employing palladium with bulky, electron-rich biarylphosphine ligands such as RuPhos and BrettPhos are particularly effective. researchgate.net Mechanistic studies indicate that for some systems, oxidative addition is the rate-limiting step. researchgate.net

C-S Coupling (Thiolation): The iodophenyl group can be coupled with thiols to form aryl thioethers. Copper(I) oxide (Cu2O) has been shown to be a very reactive catalyst for the coupling of various thiols with aryl iodides, tolerating functional groups like unprotected amines and alcohols. researchgate.net

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes to produce arylalkynes, typically using a palladium catalyst and a copper(I) co-catalyst. The high reactivity of aryl iodides makes them ideal substrates for this transformation. uni-muenchen.de

Heck Coupling: In the Heck reaction, an aryl halide is coupled with an alkene to form a substituted alkene. Palladium catalysts are standard, and aryl iodides are highly reactive substrates. eie.gr

Nickel-Catalyzed Cross-Electrophile Coupling: Novel methods, such as nickel-catalyzed electrochemical reductive cross-electrophile couplings, have been developed to form C(sp²)-C(sp³) bonds using aryl iodides and amine-derived radical precursors. polimi.it This approach avoids the use of chemical reductants, offering a more sustainable synthetic route. polimi.it

| Reaction Type | Coupling Partner | Catalyst System | Base/Additive | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd-BrettPhos | NaOt-Bu | Toluene | High | researchgate.net |

| C-S Coupling (Thiolation) | Aryl/Alkyl Thiol | Cu2O | KOH | 1,4-Dioxane | Good to Excellent | researchgate.net |

| Reductive Cross-Electrophile Coupling | Amine-derived Katritzky salt | NiBr2·glyme / L1 | NEt4BF4 | DMF | 76% | polimi.it |

| Aminative Suzuki–Miyaura | Aryl boronic acid / DPPH** | Pd-based catalyst | - | - | High | snnu.edu.cn |

Halogen-Specific Reactions

The reactivity of this compound derivatives is significantly influenced by the presence of the iodine atom on the phenyl ring. This aryl iodide moiety serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among the aryl halides (I > Br > Cl) for reactions like oxidative addition, making it a preferred substrate for a variety of transformations. acs.org

Key halogen-specific reactions for this scaffold include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming a new carbon-carbon bond by coupling the aryl iodide with an organoboron reagent, such as a boronic acid or ester. rsc.orgnih.gov This reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 3-position of the phenyl ring. The choice of catalyst, base, and solvent system is crucial for achieving high yields and selectivity. nih.govmdpi.com For instance, catalysts like Pd(dppf)Cl₂ are often effective, and bases such as K₂CO₃ or Na₂CO₃ are commonly used to facilitate the transmetalation step. rsc.orgnih.govmdpi.com

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, catalyzed by a combination of a palladium complex and a copper(I) salt. beilstein-journals.org It is a highly efficient method for synthesizing arylalkynes, which are valuable intermediates in organic synthesis. For related iodophenyl compounds, Sonogashira coupling has been used to introduce alkynyl alcohol moieties in high yields. beilstein-journals.org

Negishi Coupling: In this reaction, an organozinc reagent is coupled with the aryl iodide in the presence of a nickel or palladium catalyst. rsc.org It offers an alternative to Suzuki coupling, particularly when the corresponding organoboron reagent is unstable or difficult to access.

Heck Coupling: This palladium-catalyzed reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene, providing another route for C-C bond formation. beilstein-journals.org

Buchwald-Hartwig Amination: While the parent molecule already contains an amino group, the aryl iodide can be subjected to C-N bond-forming reactions with other amines, although this is less common than C-C coupling for this specific substrate.

The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions involving aryl halides, which are applicable to this compound derivatives.

| Catalyst | Base | Solvent System | Coupling Partner | Reference |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/Water | Arylboronic acid | nih.gov |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol | Phenylboronic acid | rsc.org |

| Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/Water | Boronic acid pinacol (B44631) ester | mdpi.com |

| Pd₂(dba)₃ | - | - | 4-Hydroxyphenyl boronic acid | nih.gov |

Derivatization and Structural Modification of N 3 Iodophenyl Thian 4 Amine Scaffold

Diversification at the Iodophenyl Moiety

The carbon-iodine (C-I) bond on the phenyl ring is a focal point for chemical diversification. Its relatively lower bond strength compared to other carbon-halogen bonds makes it an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions and a precursor for organometallic intermediates.

Halogen exchange, often referred to as the Finkelstein reaction in the context of alkyl halides, represents a straightforward method to replace the iodine atom with other halogens (e.g., bromine, chlorine, or fluorine). While seemingly a simple substitution, this transformation can significantly impact the electronic and lipophilic properties of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile. For aryl iodides, these exchanges are typically mediated by transition metal catalysts, such as copper or nickel complexes.

The exchange of iodine for bromine or chlorine can be valuable for fine-tuning reactivity in subsequent cross-coupling reactions, as aryl bromides and chlorides often exhibit different reactivity profiles compared to aryl iodides. The introduction of fluorine, a common bioisostere for hydrogen, can alter metabolic stability and binding affinity.

Table 1: Representative Halogen Exchange Reactions on Aryl Iodides This table illustrates general conditions for halogen exchange reactions applicable to aryl iodide scaffolds, as specific data for N-(3-iodophenyl)thian-4-amine is not available in published literature.

| Entry | Halogen Source | Catalyst/Conditions | Product Moiety | Potential Utility |

|---|---|---|---|---|

| 1 | CuBr | High Temperature | 3-Bromophenyl | Altered reactivity in cross-coupling |

| 2 | CuCl | High Temperature | 3-Chlorophenyl | Enhanced metabolic stability |

The iodine atom is an exceptional linchpin for late-stage functionalization, enabling the introduction of complex molecular fragments onto the phenyl ring. This strategy is highly efficient in drug discovery, as it allows for the rapid generation of a library of analogs from a common advanced intermediate. Transition-metal-catalyzed cross-coupling reactions are the primary tools for these modifications.

Common cross-coupling reactions utilizing the aryl iodide include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, introducing alkyl, alkenyl, or (hetero)aryl groups.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to install alkynyl moieties, which can serve as versatile handles for further chemistry (e.g., click reactions) or as structural elements themselves.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form new carbon-nitrogen bonds, allowing the introduction of various primary or secondary amino groups.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Stille Coupling: Coupling with organostannanes to form C-C bonds.

These reactions provide access to a vast chemical space, enabling systematic exploration of how different substituents at the 3-position of the phenyl ring affect biological activity. For instance, introducing a small, hydrogen-bond-accepting group like a cyano group (via cyanation) or a larger, more complex heterocyclic system can probe different interactions within a biological target.

Table 2: Examples of Late-Stage Functionalization via Cross-Coupling of Aryl Iodides This table presents common cross-coupling reactions applicable to the this compound scaffold for diversification.

| Coupling Reaction | Reagent | Catalyst System | Introduced Moiety |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base | Aryl group |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base | Alkynyl group |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Ligand, Base | Amino group |

The presence of an iodine atom on the this compound scaffold makes it an ideal candidate for the development of radiolabeled chemical probes for imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). Radioisotopes of iodine, such as ¹²³I, ¹²⁵I (for SPECT and preclinical studies), and ¹²⁴I (for PET), can be incorporated into the molecule.

The most common method for introducing a radioactive iodine isotope is through isotopic exchange or by radio-iododestannylation. nih.gov

Isotopic Exchange: This involves reacting the non-radioactive iodo-compound with a source of radioactive iodide (e.g., Na[¹²³I]). The reaction is typically driven by heat and may be facilitated by copper(I) salts. This method leads to products with moderate to high specific activity.

Iododestannylation: This is often the preferred method for achieving high specific activity. It involves a two-step process: first, the aryl iodide is converted to an organotin precursor, typically a trialkylstannyl derivative (e.g., tributylstannyl). This precursor is then reacted with an electrophilic source of radioactive iodine in the presence of a mild oxidizing agent (like chloramine-T or Iodogen). The C-Sn bond is readily cleaved to form the C-*I bond. nih.gov

These radiolabeled probes are invaluable tools in biomedical research and diagnostics, allowing for the non-invasive visualization and quantification of biological targets in vivo.

Table 3: Common Methods for Radio-iodination of Aryl Precursors General strategies applicable for preparing radiolabeled analogs of this compound.

| Method | Precursor | Radioisotope Source | Conditions | Advantage |

|---|---|---|---|---|

| Isotopic Exchange | N-(3-I -phenyl)... | Na[*I] | Heat, Cu(I) catalyst | Direct labeling |

Computational Chemistry and Theoretical Studies of N 3 Iodophenyl Thian 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics and are used to determine the electronic structure and energy of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are central to these investigations, providing a framework for analyzing molecular properties in detail. nih.govtandfonline.com

Geometry Optimization and Electronic Structure Analysis (DFT, HF methods)

Geometry optimization is a computational process aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on its potential energy surface. nih.gov For N-(3-iodophenyl)thian-4-amine, this involves determining the precise bond lengths, bond angles, and dihedral angles.

Density Functional Theory (DFT), particularly using hybrid functionals like B3LYP, is a widely used method that balances computational cost with accuracy for organic molecules. nih.govsemanticscholar.org The Hartree-Fock (HF) method, while being a more foundational ab initio approach, also provides valuable geometric and electronic data. scirp.org These calculations would typically be performed with a suitable basis set, such as 6-311++G(d,p), to accurately describe the electronic distribution around each atom, including the heavy iodine atom. nih.govnih.gov

The analysis would reveal key structural features, such as the planarity of the phenyl ring and the preferred conformation of the thian ring, which is expected to adopt a stable chair conformation. The orientation of the N-H bond and the C-I bond relative to the rings would also be determined.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-I | 2.10 Å |

| Bond Length (Å) | C-N (Aromatic-Amine) | 1.40 Å |

| Bond Length (Å) | N-H | 1.01 Å |

| Bond Angle (°) | C-C-I | 119.8° |

| Bond Angle (°) | C-N-C (Amine) | 115.0° |

| Dihedral Angle (°) | C-C-N-C | 135.5° |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to investigate charge transfer, hyperconjugative interactions, and the bonding nature within a molecule. acs.orgwisc.edu It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). semanticscholar.org

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N | π* (C-C) phenyl | 5.85 |

| LP (1) S | σ* (C-C) thian | 1.50 |

| σ (C-H) | σ* (C-N) | 2.10 |

| LP (3) I | σ* (C-C) phenyl | 0.95 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution across a molecule's surface. nih.gov It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. nih.govresearchgate.net

The MEP map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of most positive electrostatic potential (electron-deficient, susceptible to nucleophilic attack). tandfonline.comresearchgate.net Green and yellow represent areas of intermediate or near-zero potential. For this compound, the MEP map would likely show a negative potential (red/yellow) around the electronegative iodine and nitrogen atoms, particularly the nitrogen lone pair. Conversely, a positive potential (blue) would be expected around the hydrogen atom of the amine group. nih.govresearchgate.net

Fukui Functions and Reactivity Site Prediction

Fukui functions are chemical reactivity descriptors derived from DFT that quantify the change in electron density at a specific point in a molecule when the total number of electrons changes. acs.orgacs.org This analysis helps to pinpoint the most reactive sites within the molecule for different types of reactions. researchgate.netresearchgate.net

Three main Fukui functions are calculated to predict:

f+(r): Reactivity towards a nucleophilic attack (where an electron is added).

f-(r): Reactivity towards an electrophilic attack (where an electron is removed).

f0(r): Reactivity towards a radical attack.

By calculating these indices for each atom in this compound, one can predict that the nitrogen atom and specific carbons on the phenyl ring are likely sites for electrophilic attack, while other regions may be more susceptible to nucleophilic attack. nih.govresearchgate.net

| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) | f0 (for Radical Attack) |

|---|---|---|---|

| N (amine) | 0.025 | 0.145 | 0.085 |

| I (iodo) | 0.098 | 0.031 | 0.064 |

| S (thian) | 0.041 | 0.089 | 0.065 |

| C (phenyl, ipso to N) | 0.110 | 0.015 | 0.062 |

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, flexibility, and interactions with the environment (like a solvent) on a timescale of nanoseconds or longer. researchgate.netrsc.org

Conformational Analysis and Flexibility Studies

Conformational analysis investigates the different spatial arrangements a molecule can adopt due to the rotation around its single bonds. mdpi.com For this compound, key areas of flexibility include the puckering of the six-membered thian ring and the rotation around the C-N bond that connects the phenyl group to the thian system.

MD simulations can be used to explore the potential energy surface associated with these motions. researchgate.net The simulations would track the transitions of the thian ring between different conformations, such as the stable "chair" form and higher-energy "boat" or "twist-boat" forms. This analysis helps to understand the molecule's flexibility and the relative stability of its various conformers, which can be crucial for its biological or chemical function. nih.govsemanticscholar.org

Investigating Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding how this compound might behave in a condensed phase, such as in a crystal or in solution, and how it might interact with biological targets. Theoretical methods are employed to characterize and quantify these non-covalent interactions.

Key intermolecular interactions involving structures related to this compound have been explored using various computational techniques. For instance, in related halogenated phenyl derivatives, interactions such as hydrogen bonds, π–π stacking, and halogen bonds (e.g., I...O, I...S, and I...π) are significant in defining their structural and conformational features. grafiati.com The presence of an iodine atom in the meta-position of the phenyl ring introduces the potential for specific and directional halogen bonding, which can influence molecular packing and recognition.

Computational methods like the Quantum Theory of Atoms-in-Molecules (QTAIM) and the PIXEL method are used to analyze and quantify these interactions. rsc.orgresearchgate.net QTAIM helps in characterizing the nature of chemical bonds, including weak non-covalent interactions, by analyzing the topology of the electron density. rsc.orgresearchgate.net The PIXEL method allows for the calculation of intermolecular interaction energies, breaking them down into coulombic, polarization, dispersion, and repulsion components for different molecular pairs. rsc.orgresearchgate.net

The table below summarizes the types of intermolecular interactions that can be computationally investigated for this compound and related molecules.

| Interaction Type | Description | Computational Methods for Analysis |

| Hydrogen Bonding | The interaction between a hydrogen atom covalently bonded to a highly electronegative atom (like N) and another nearby electronegative atom. | QTAIM, PIXEL, Hirshfeld Surface Analysis, NBO Analysis |

| Halogen Bonding | A non-covalent interaction involving a halogen atom (Iodine) as an electrophilic species. | QTAIM, PIXEL, CSD Search |

| π–π Stacking | Attractive, non-covalent interactions between aromatic rings. | PIXEL, Hirshfeld Surface Analysis |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | PIXEL, Hirshfeld Surface Analysis |

These computational approaches provide a detailed understanding of the forces that govern the supramolecular architecture of this compound, which is fundamental for predicting its physical properties and potential biological interactions.

Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatics

Quantitative Structure-Activity Relationship (QSAR) and chemoinformatics are powerful computational tools used in drug discovery and materials science to correlate the chemical structure of compounds with their physical, chemical, or biological activities.

Theoretical models are developed to predict the properties of this compound and its derivatives. These models are often built using statistical methods like Genetic Function Approximation (GFA) or machine learning algorithms such as Support Vector Machines (SVM). d-nb.infonih.gov The goal is to create a mathematical equation that relates the chemical structure, represented by molecular descriptors, to a specific property or activity.

The development process typically involves:

Data Set Selection: A series of compounds with known activities or properties is chosen. For this compound, this would involve synthesizing and testing a library of related molecules. rsc.org

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset.

Model Generation: Statistical methods are used to select the most relevant descriptors and build a predictive model. d-nb.inforesearchgate.net

Model Validation: The model's predictive power is assessed using various statistical metrics.

For example, a QSAR model could be developed to predict the inhibitory activity of this compound derivatives against a particular enzyme. The model might reveal that properties like lipophilicity, specific electronic features of the iodophenyl group, and the conformation of the thiane (B73995) ring are crucial for activity.

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. Software like PaDel Descriptor can be used to calculate a vast number of these descriptors. d-nb.info These can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices.

3D Descriptors: Geometrical properties, surface area, volume.

Quantum Chemical Descriptors: HOMO-LUMO energies, dipole moment, atomic charges. scirp.orgtandfonline.com

Once a model is built, its statistical significance and predictive ability must be rigorously validated. Key validation parameters include:

| Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variables. | Close to 1 |

| R²adj (Adjusted R²) | R² adjusted for the number of predictors in the model. | Close to R² |

| Q² (Cross-validated R²) | A measure of the model's predictive ability, determined through cross-validation techniques like leave-one-out. | > 0.5 for a good model |

| External R² (R²pred) | A measure of the model's predictive ability on an external test set of compounds not used in model development. | > 0.5 for a good model |

| Mean Absolute Error (MAE) | The average of the absolute differences between the predicted and actual values. nih.gov | As low as possible |

| Variance Inflation Factor (VIF) | Detects multicollinearity among descriptors. | < 5 is acceptable |

The dataset is typically split into a training set (usually 70-80% of the compounds) to build the model and a test set (20-30%) to validate its predictive power on new data. d-nb.info

Chemoinformatics plays a vital role in the design of compound libraries for screening and lead optimization. Chemical similarity assessment is a key technique used to select a diverse and representative set of compounds for synthesis and testing. This is crucial for exploring the chemical space around a lead compound like this compound.

The principle of molecular similarity states that structurally similar molecules are likely to have similar properties. This concept is used to:

Design Focused Libraries: By creating variations of the this compound scaffold, a library can be designed to probe the structure-activity relationship systematically. nih.gov This could involve modifying the substitution pattern on the phenyl ring or altering the thiane moiety.

Identify Novel Scaffolds: Similarity searching against large compound databases can help identify new chemical scaffolds with the potential for similar biological activity. nih.gov

Ensure Diversity: When building a screening library, similarity metrics are used to ensure that the selected compounds cover a broad range of chemical space, increasing the chances of finding novel hits. sigmaaldrich.com

Tools like Matched Molecular Pair Analysis (MMPA) can be employed to understand how small, specific structural changes affect a compound's properties. acs.org This allows for a more rational design of new analogs. For instance, replacing the iodine atom with other halogens or functional groups and computationally predicting the effect on activity can guide synthetic efforts.

The design of a compound library around this compound would involve creating a virtual library of derivatives and then using similarity and diversity metrics to select a subset for synthesis, ensuring a cost-effective exploration of the chemical space.

Advanced Spectroscopic and Analytical Characterization Methodologies for N 3 Iodophenyl Thian 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including N-(3-iodophenyl)thian-4-amine.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of related aromatic amines, the chemical shifts (δ) of the aromatic protons are influenced by the substituents on the phenyl ring. For instance, in N-(4-bromobenzyl)aniline, the aromatic protons appear as multiplets between δ 6.68 and 7.56 ppm. rsc.org Similarly, the protons of the -CH2- group in N-(4-methoxybenzyl)aniline are observed as a singlet at δ 4.10 ppm. rsc.org For this compound, the protons on the iodinated phenyl ring and the thiane (B73995) ring would exhibit characteristic chemical shifts and coupling patterns, allowing for their precise assignment.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In N-(4-bromobenzyl)aniline, the aromatic carbons resonate in the range of δ 112.5 to 147.4 ppm, with the carbon attached to the nitrogen appearing at δ 147.4 ppm. rsc.org The methylene (B1212753) carbon (-CH2-) shows a signal at δ 47.2 ppm. rsc.org For this compound, distinct signals would be expected for the carbons of the iodophenyl group, with the carbon bearing the iodine atom showing a characteristic downfield shift, and for the carbons of the thiane ring.

Table 1: Representative ¹H and ¹³C NMR Data for Related Amine Compounds

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| N-(4-bromobenzyl)aniline | 7.56-7.53 (d, 2H), 7.29 (m, 4H), 6.85-6.81 (t, 1H), 6.70-6.68 (d, 2H), 4.37 (s, 2H) | 147.4, 138.1, 131.3, 128.9, 128.6, 120.5, 117.4, 112.5, 47.2 | rsc.org |

| N-(4-methoxybenzyl)aniline | 7.16-7.14 (d, 2H), 7.07-7.03 (dd, 2H), 6.76-6.74 (d, 2H), 6.61-6.58 (t, 1H), 6.50-6.49 (d, 2H), 4.10 (s, 2H), 3.65 (s, 3H) | 158.5, 147.9, 131.1, 128.9, 128.4, 117.1, 113.6, 112.5, 54.9, 47.4 | rsc.org |

Note: This table presents data for structurally similar compounds to illustrate the expected spectral regions for this compound.

To further confirm the structure and stereochemistry of this compound and its derivatives, advanced NMR techniques are employed. These include two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), which identifies proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence), which correlates directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to establish long-range correlations between protons and carbons, aiding in the assembly of the complete molecular structure. ejmanager.com For instance, in a complex molecule, an HMBC spectrum can confirm the connectivity between different fragments of the molecule. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound. researchgate.net For this compound, HRMS would be used to confirm its molecular formula, C11H14INS. The experimentally determined mass would be compared to the calculated exact mass, providing strong evidence for the compound's identity. beilstein-journals.orgmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. lcms.cz This technique is particularly useful for analyzing the purity of a synthesized compound and for identifying components in a complex mixture. lcms.cznih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information that can be used to confirm the identity of the compound and to identify impurities or degradation products. lcms.czscispace.com For this compound, LC-MS/MS would be employed to ensure the high purity of the final product and to analyze reaction mixtures during its synthesis. semanticscholar.org

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. researchgate.net

In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching vibration of the secondary amine, typically in the region of 3300-3500 cm⁻¹. spectroscopyonline.com The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. acs.org The C-N stretching vibration would be observed in the 1250-1350 cm⁻¹ region, and the C-S stretching of the thiane ring would likely appear in the 600-800 cm⁻¹ range. The C-I stretching vibration is typically found at lower wavenumbers, below 600 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.netthno.org It is particularly useful for identifying non-polar bonds and symmetric vibrations. The aromatic ring vibrations in this compound would give rise to characteristic Raman signals.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300-3500 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-2960 |

| C=C (aromatic) | Stretch | 1450-1600 |

| C-N | Stretch | 1250-1350 |

| C-S | Stretch | 600-800 |

| C-I | Stretch | < 600 |

This table provides a generalized range for the expected absorption bands based on known functional group frequencies.

The combination of these advanced spectroscopic and analytical techniques provides a comprehensive characterization of this compound and its derivatives, ensuring their structural integrity and purity for any subsequent applications.

Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a cornerstone for the structural elucidation of this compound. These methods probe the vibrational modes of molecular bonds, providing a unique fingerprint of the compound and allowing for the unambiguous identification of its constituent functional groups. nih.govnih.gov

The spectrum of this compound is characterized by distinct bands corresponding to the vibrations of the N-H, C-H, C-N, C-S, and C-I bonds, as well as the vibrations of the phenyl and thian rings. For instance, the N-H stretching vibration of the secondary amine is a key indicator and is typically observed in the 3320–3280 cm⁻¹ range for saturated amine derivatives. spectroscopyonline.com The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the thian ring are found below this value. researchgate.net The presence of the iodine substituent is confirmed by a C-I stretching vibration, which is expected at lower wavenumbers due to the mass of the iodine atom.

The analysis involves comparing the experimentally observed vibrational frequencies with established correlation charts and data from structurally similar molecules. researchgate.netresearchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to assign the observed bands to specific vibrational modes with high confidence. nih.gov

Table 1: Characteristic Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Secondary Amine (N-H) | Stretching | 3320 - 3280 |

| Secondary Amine (N-H) | Bending (wag) | 750 - 700 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (Thian) | Stretching | 3000 - 2850 |

| C-N | Stretching | 1250 - 1020 |

| C-S (Thian) | Stretching | 710 - 570 |

| C-I | Stretching | 600 - 500 |

Comparison of Experimental and Theoretical Spectra

To achieve a more profound and accurate assignment of vibrational modes, a comparative analysis of experimental and theoretically calculated spectra is standard practice. acs.org Quantum chemical calculations, predominantly using Density Functional Theory (DFT) with functionals like B3LYP and various basis sets (e.g., 6-311++G(d,p)), are performed to compute the harmonic vibrational frequencies of the optimized molecular structure. nih.govscirp.orgtandfonline.com

The theoretical calculations provide a complete set of vibrational modes, which can be complex to interpret directly. Therefore, Potential Energy Distribution (PED) analysis is often used to quantify the contribution of individual bond stretches, bends, and torsions to each normal mode. nih.gov

It is well-established that theoretical frequencies calculated for molecules in the gaseous phase are typically higher than those observed experimentally in the solid phase. This discrepancy arises from the neglect of anharmonicity and intermolecular interactions in the calculations. To bridge this gap, the computed wavenumbers are often scaled using empirical scaling factors, which improves the correlation between theoretical and experimental data. nih.gov This combined approach of experimental measurement and theoretical simulation allows for a definitive assignment of the FT-IR and FT-Raman spectra, confirming the molecular structure and providing insight into intramolecular dynamics. researchgate.netacs.org

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides unequivocal information on bond lengths, bond angles, torsion angles, and the conformation of the molecule. For this compound, X-ray analysis would reveal the exact geometry of the thian ring (likely a chair conformation), the orientation of the 3-iodophenyl group relative to the amine, and the nature of intermolecular interactions, such as hydrogen bonding involving the N-H group, which dictate the crystal packing. conicet.gov.ar

While specific crystallographic data for this compound is not available in the surveyed literature, analysis of closely related structures, such as N-(3-iodophenyl)acetamide, provides valuable reference points for expected structural parameters. ugr.es The data from such analyses are crucial for understanding structure-property relationships and for the rational design of new derivatives.

Table 2: Predicted Bond Lengths for this compound Based on Analogous Structures

| Bond | Bond Type | Expected Bond Length (Å) |

| C-I | Aromatic Carbon - Iodine | ~2.10 |

| C-N | Aromatic Carbon - Nitrogen | ~1.40 |

| C-N | Aliphatic Carbon - Nitrogen | ~1.47 |

| C-S | Aliphatic Carbon - Sulfur | ~1.82 |

| N-H | Nitrogen - Hydrogen | ~1.01 |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of this compound from reaction mixtures and for the quantitative assessment of its purity. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile and thermally sensitive compounds like this compound. wu.ac.th Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. In a typical RP-HPLC setup, the analyte is separated on a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. rsc.org

Detection is commonly achieved using a UV-Vis detector, as the phenyl ring in the molecule absorbs UV radiation. The retention time (tR) is a characteristic property for the compound under specific chromatographic conditions and is used for identification, while the peak area provides a quantitative measure of its concentration, allowing for accurate purity determination. wu.ac.thmdpi.com

Table 3: Illustrative HPLC Purity Analysis

| Sample ID | Retention Time (t_R) (min) | Peak Area | Purity (%) |

| Standard | 5.79 | 1543289 | 99.9 |

| Batch A | 5.78 | 1512987 | 98.7 |

| Impurity 1 | 3.45 | 18765 | 1.2 |

| Impurity 2 | 6.92 | 1543 | 0.1 |

Note: This table is for illustrative purposes, showing a hypothetical analysis run.

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (GC-MS), is a powerful technique for the separation and identification of volatile compounds. For aromatic amines and their derivatives, GC analysis is a well-established method. researchgate.net Given the molecular weight and potential for thermal degradation of this compound, careful selection of GC conditions, such as inlet temperature and column type, is necessary.

Studies on iodinated derivatives of aromatic amines have demonstrated the effectiveness of GC-MS for their trace analysis. researchgate.net Different ionization techniques, such as electron ionization (EI) and negative chemical ionization (NCI), can be employed to generate characteristic mass spectra. The fragmentation pattern in the mass spectrum provides definitive structural information, complementing the retention time data from the chromatogram. In some cases, derivatization may be employed to increase the volatility and thermal stability of the analyte prior to GC analysis. researchgate.netrsc.org

Q & A

Q. What are the standard synthetic routes for N-(3-iodophenyl)thian-4-amine, and what reaction conditions optimize yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-iodobenzyl halide and thian-4-amine. Key steps:

-

Base Selection : Use NaOH or K₂CO₃ to deprotonate thian-4-amine, enhancing nucleophilicity .

-

Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C improve reactivity of the iodophenyl group due to its lower electronegativity compared to fluorine or chlorine analogs .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials and byproducts.

-

Yield Optimization : Prolonged reaction times (12–24 hours) compensate for iodine’s steric bulk .

Reaction Parameter Condition Impact on Yield Base K₂CO₃ ~75% (vs. 60% with NaOH) Solvent DMF Higher solubility of intermediates Temperature 80°C 85% conversion in 18 hours

Q. Which spectroscopic techniques are most effective for characterizing N-(3-iodophenyl)thian-4-amine, and what key spectral features indicate successful synthesis?

- Methodological Answer :

- ¹H/¹³C NMR :

- Aromatic protons near iodine (δ 7.2–7.8 ppm) show splitting due to iodine’s spin-½ nucleus .

- Thian-4-amine protons (δ 3.1–3.5 ppm, multiplet) confirm ring structure .

- Mass Spectrometry (HRMS) :

- Molecular ion peak at m/z 337.15 [M+H]⁺ confirms molecular formula (C₁₄H₁₂INO) .

- Fragment at m/z 127 corresponds to the 3-iodophenyl group.

- IR Spectroscopy :

- N–H stretch (~3300 cm⁻¹) and C–I stretch (~500 cm⁻¹) validate amine and iodine presence .

Advanced Research Questions

Q. How does the iodine substituent in N-(3-iodophenyl)thian-4-amine influence its electronic and steric properties compared to other halogenated analogs?

- Methodological Answer :

- Electronic Effects :

- Iodine’s polarizability increases electron density on the aromatic ring, altering binding affinity in receptor assays .

- Hammett σₚ constant for iodine (σₚ = +0.18) vs. fluorine (+0.06) suggests weaker electron-withdrawing effects, impacting reactivity in SNAr reactions .

- Steric Effects :

- Van der Waals radius of iodine (1.98 Å) vs. fluorine (1.47 Å) may hinder binding in sterically constrained enzyme active sites .

- Comparative Data :

| Property | Iodo | Fluoro | Chloro |

|---|---|---|---|

| LogP | 3.2 | 2.1 | 2.8 |

| Melting Point (°C) | 145–148 | 120–123 | 135–138 |

Q. What strategies can resolve discrepancies in reported biological activities of N-(3-iodophenyl)thian-4-amine across studies?

- Methodological Answer :

- Purity Validation :

- Use HPLC (C18 column, acetonitrile/water) to confirm ≥95% purity; iodine-containing impurities may co-elute .

- Assay Standardization :

- Replicate studies under identical conditions (e.g., cell line, incubation time) to isolate compound-specific effects .

- Structural Confirmation :

- X-ray crystallography (heavy atom effect of iodine aids phasing) resolves stereochemical ambiguities .

Q. How can computational methods predict the binding affinity of N-(3-iodophenyl)thian-4-amine with biological targets?

- Methodological Answer :

- Molecular Docking :

- Use AutoDock Vina with force fields adjusted for iodine’s polarizability (e.g., AMBER).

- Key interactions: Iodine’s hydrophobic contact with receptor pockets (e.g., kinase ATP-binding sites) .

- MD Simulations :

- 100-ns simulations in GROMACS assess stability of iodine-receptor interactions under physiological conditions.

Q. What are the stability considerations for N-(3-iodophenyl)thian-4-amine under long-term storage?

- Methodological Answer :

- Storage Conditions :

- Protect from light (iodine is photosensitive) in amber vials at –20°C .

- Degradation Monitoring :

- Periodic ¹H NMR checks for loss of aromatic proton signals (indicates dehalogenation) .

Data Contradiction Analysis

Q. Why do some studies report potent antimicrobial activity for N-(3-iodophenyl)thian-4-amine, while others show minimal effects?

- Methodological Answer :

- Potential Factors :

- Bacterial Strain Variability : Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) strains with differing membrane permeability .

- Compound Solubility : Use DMSO concentrations ≤1% to avoid solvent toxicity masking true activity .

- Resolution Strategy :

- MIC assays with broth microdilution (CLSI guidelines) standardize results .

Tables for Comparative Analysis

Q. Table 1: Halogen Effects on Reaction Kinetics

| Halogen | Reaction Time (h) | Yield (%) | Byproduct Formation |

|---|---|---|---|

| Iodine | 18 | 75 | <5% (dehalogenation) |

| Fluorine | 12 | 85 | ~10% (oxidation) |

| Chlorine | 15 | 80 | ~8% (dimerization) |

Q. Table 2: Biological Activity Across Halogenated Analogs

| Compound | IC₅₀ (µM) Cancer Cells | MIC (µg/mL) S. aureus |

|---|---|---|

| N-(3-iodophenyl)thian-4-amine | 12.3 ± 1.2 | 25.0 ± 3.1 |

| N-(3-fluorophenyl)thian-4-amine | 8.7 ± 0.9 | 50.0 ± 4.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.